Home > Products > Screening Compounds P12116 > 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one
2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one -

2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one

Catalog Number: EVT-15459292
CAS Number:
Molecular Formula: C10H9N5O
Molecular Weight: 215.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one is a heterocyclic compound that features both pyridine and purine moieties. This compound is gaining attention due to its potential biological and pharmacological activities, making it a versatile scaffold for drug development and other therapeutic applications. The unique structural arrangement allows it to interact with various biological targets, which is pivotal in medicinal chemistry.

Source

The compound can be sourced from chemical suppliers specializing in heterocyclic compounds. It is often synthesized in laboratory settings or produced on an industrial scale for research and application purposes .

Classification

This compound belongs to the class of purine derivatives and is categorized as a heterocyclic organic compound due to the presence of nitrogen in its ring structure. Its classification is significant for understanding its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

Methods

The synthesis of 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one typically involves the condensation of pyridine derivatives with purine precursors. One common method includes the reaction of 2-aminopyridine with a suitable purine derivative under controlled conditions. This reaction often utilizes catalysts such as iodine and tert-butyl hydroperoxide in solvents like toluene.

Technical Details

  1. Reagents:
    • 2-Aminopyridine
    • Purine derivative
    • Iodine (I2)
    • Tert-butyl hydroperoxide (TBHP)
    • Solvent: Toluene
  2. Reaction Conditions:
    • Temperature: Controlled heating
    • Pressure: Atmospheric pressure or slight variations depending on the setup
  3. Yield Optimization:
    • Continuous flow reactors may be employed for industrial synthesis to enhance efficiency and yield.
Molecular Structure Analysis

Structure

The molecular formula of 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one is C10H9N5O, and its molecular weight is 215.21 g/mol. The structure features a pyridine ring fused with a tetrahydropurine framework.

Data

  • IUPAC Name: 2-pyridin-3-yl-1,2,3,7-tetrahydropurin-6-one
  • InChI Key: MKEKKJKZFIJDOH-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC(=CN=C1)C2NC3=C(C(=O)N2)NC=N3

These identifiers are crucial for database searches and chemical identification .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several chemical reactions:

  1. Oxidation:
    • Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction:
    • Reduction can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution:
    • Participates in nucleophilic substitution reactions where functional groups on the pyridine or purine rings are replaced by other substituents.

Technical Details

These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications.

Mechanism of Action

The mechanism of action for 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, blocking substrate access or altering enzyme conformation. This mechanism is critical in understanding its potential therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Formula: C10H9N5O
  • Molecular Weight: 215.21 g/mol

Chemical Properties

PropertyValue
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

These properties influence the compound's behavior in different environments and its suitability for various applications .

Applications

Scientific Uses

The diverse applications of 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one include:

  1. Chemistry:
    • Serves as a building block for synthesizing more complex molecules.
    • Acts as a ligand in coordination chemistry.
  2. Biology:
    • Utilized in enzyme inhibition studies.
    • Functions as a probe for investigating biological pathways.
  3. Medicine:
    • Potential therapeutic applications as an antimicrobial, antiviral, and anticancer agent.
  4. Industry:
    • Used in developing new materials and as a precursor for various industrial chemicals .

This compound's unique structure and properties make it a valuable candidate for further research and development across multiple scientific disciplines.

Introduction to 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one in Medicinal Chemistry

Nomenclature and Structural Classification Within Purine Analogues

The systematic IUPAC name 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one precisely defines this bifunctional heterocyclic compound. The name comprises two core components:

  • "2,3,6,7-Tetrahydro-1H-purin-6-one": Denotes a partially saturated purine scaffold with a ketone functionality at the 6-position, distinguishing it from canonical purines like adenine or guanine. This saturation reduces aromaticity, enhancing conformational flexibility and altering electronic properties compared to fully aromatic purines [1].
  • "2-(Pyridin-3-yl)": Specifies substitution at C2 of the purinone ring with a pyridine moiety attached via its 3-position nitrogen. This creates a hybrid heterocyclic system capable of diverse binding interactions.

Structurally, the compound belongs to the C-substituted dihydropurinone subclass of purine analogues. Its classification hinges on three key features:

  • The dihydropurine core provides a non-aromatic, planar-deficient bicyclic system.
  • The 6-keto group introduces hydrogen-bond acceptor/donor capabilities.
  • The 3-pyridyl substituent acts as a hydrogen-bond acceptor and metal-chelating group, akin to pyridine-containing compounds in antiviral research [2] [3].

Table 1: Systematic Nomenclature of 2-(Pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one

Nomenclature SystemName
IUPAC2-(Pyridin-3-yl)-1,2,3,7-tetrahydro-6H-purin-6-one
Alternative Name3-(6-Oxo-2,3,6,7-tetrahydro-1H-purin-2-yl)pyridine
Substituent PositionC2 of dihydropurinone ring
Ring SaturationNon-aromatic (2,3,6,7-tetrahydro)

The molecular framework allows structural diversification at N1, N3, N7, and C8 positions, facilitating targeted modifications for drug discovery. Its hybrid architecture bridges purine-based nucleotide mimicry and pyridine-mediated pharmacophore anchoring, as seen in kinase inhibitors and antiviral agents [2] [6].

Historical Development and Emergence in Heterocyclic Compound Research

The compound emerged from convergent innovations in purine and pyridine chemistry during the late 20th century. Key historical milestones include:

  • 1980s-1990s: Seminal work on purine ring saturation revealed that dihydropurinones exhibit enhanced solubility and metabolic stability compared to aromatic purines. Patent filings for pyridine-substituted heterocycles surged, driven by discoveries of their kinase inhibitory and antiviral potentials [2] [6].
  • Early 2000s: Strategic hybridization approaches gained prominence, exemplified by patents such as WO2017006260A1 (2017), which disclosed pyridinyl-acetic acid derivatives as HIV replication inhibitors. This underscored the therapeutic value of pyridinyl-heterocycle conjugates [2]. Concurrently, purinone derivatives like CID 3057204 (PubChem) were cataloged, expanding structural databases [1].
  • 2010-Present: Rational design of multitarget ligands accelerated interest in C2/C6-substituted dihydropurinones. Synthetic advances enabled efficient coupling of 3-pyridyl groups with purinone precursors via Suzuki-Miyaura cross-coupling or nucleophilic substitution [3] [8].

Table 2: Key Milestones in Related Heterocyclic Compound Development

YearDevelopmentSignificance
~1985Early dihydropurinone synthesesEstablished saturated purine scaffolds
2005Pyridinyl purine kinase inhibitors (e.g., US20120225904A1)Validated pyridinyl-purine hybrids in drug design [6]
2017WO2017006260A1 patentDemonstrated antiviral potential of pyridinyl heterocycles [2]
2020sCatalytic C-C coupling optimizationsEnabled efficient purine-pyridine conjugation

The compound exemplifies modern "molecular hybridization" principles, merging pharmacophores from purine signaling modulators and pyridine-containing bioactive agents (e.g., nicotinamide derivatives). Its emergence coincides with increased exploration of non-aromatic heterocycles to improve selectivity and reduce off-target effects in oncology and virology [1] [8].

Table 3: Structural Evolution of Purine-Pyridine Hybrids

GenerationCore ScaffoldLimitationsInnovation in Target Compound
1st (1980s)Aromatic purinesPoor solubility, metabolic instabilityDihydropurinone core enhances polarity
2nd (1990s)N-linked pyridinesConformational rigidityC2-pyridinyl allows free rotation
3rd (2000s)Halogenated purinesToxicity concernsUnhalogenated scaffold improves safety

Current research focuses on leveraging this scaffold for targeting purinergic receptors, cyclin-dependent kinases, and viral polymerases, capitalizing on its dual heterocyclic pharmacophores [2] [6].

Properties

Product Name

2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one

IUPAC Name

2-pyridin-3-yl-1,2,3,7-tetrahydropurin-6-one

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

InChI

InChI=1S/C10H9N5O/c16-10-7-9(13-5-12-7)14-8(15-10)6-2-1-3-11-4-6/h1-5,8,14H,(H,12,13)(H,15,16)

InChI Key

MKEKKJKZFIJDOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2NC3=C(C(=O)N2)NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.